molecular formula C8H10N4O3S2 B11078050 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B11078050
M. Wt: 274.3 g/mol
InChI Key: KERRQZVUYZLLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a sulfamoylphenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-sulfamoylbenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, alcohols, and substituted hydrazinecarbothioamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H10N4O3S2

Molecular Weight

274.3 g/mol

IUPAC Name

[(3-sulfamoylbenzoyl)amino]thiourea

InChI

InChI=1S/C8H10N4O3S2/c9-8(16)12-11-7(13)5-2-1-3-6(4-5)17(10,14)15/h1-4H,(H,11,13)(H3,9,12,16)(H2,10,14,15)

InChI Key

KERRQZVUYZLLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.